

An In-depth Technical Guide to the Physical and Chemical Properties of Dithiooxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dithiooxamide*

Cat. No.: *B146897*

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **dithiooxamide**, also known as rubeanic acid. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, physical constants, solubility, and spectral data. It explores its chemical behavior, focusing on its significant role as a chelating agent and a versatile building block in organic synthesis. Detailed experimental protocols for its synthesis, purification, and application in metal ion detection are provided, supplemented by visualizations to elucidate key processes and relationships.

Chemical Structure and Identifiers

Dithiooxamide is the sulfur analog of oxamide and is recognized for its potent metal-chelating capabilities.^[1]

- IUPAC Name: Ethanedithioamide^{[1][2]}
- Common Synonyms: Rubeanic acid, Ethanedithioamide^{[1][3]}
- CAS Number: 79-40-3
- Molecular Formula: $C_2H_4N_2S_2$
- Molecular Weight: 120.20 g/mol
- SMILES: C(=S)(C(=S)N)N

- InChI Key: OAEGRYMCJYIXQT-UHFFFAOYSA-N

Physical Properties

Dithiooxamide is a stable, orange to red crystalline solid at room temperature. Its high melting point is attributed to its layer structure and intermolecular hydrogen bonding.

Property	Value	Source(s)
Appearance	Orange to red crystalline powder.	
Melting Point	≥300 °C (lit.); decomposes at ≈200-245 °C.	
Boiling Point	287.76 °C (estimate).	
Density	1.353 - 1.523 g/cm ³ (estimate).	
pKa	10.62 - 10.89.	
Vapor Pressure	0.0197 mmHg at 25°C (estimate).	
Crystal Structure	Planar trans heavy-atom configuration.	

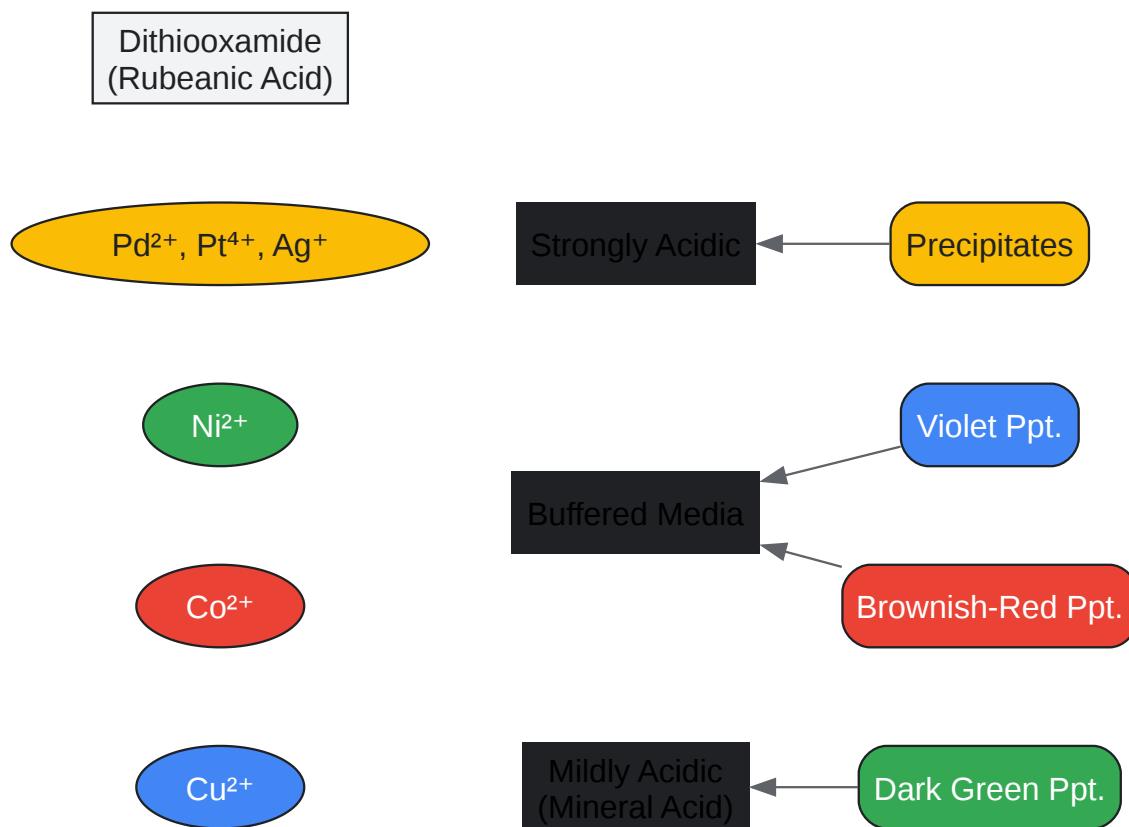
Solubility Data

The solubility of **dithiooxamide** is a critical parameter for its application in various analytical and synthetic procedures.

Solvent	Solubility	Source(s)
Water	Slightly soluble / Insoluble.	
Ethanol	Soluble (40 mg/10 mL).	
Ether	Insoluble.	
Acetone	Soluble.	
Chloroform	Soluble.	
Conc. H ₂ SO ₄	Soluble (forms a red solution).	

Spectral Data

Spectroscopic data provide insight into the molecular structure and electronic properties of **dithiooxamide**.


Technique	Description	Source(s)
Infrared (IR)	Spectra are consistent with a planar, trans heavy-atom structure. Characteristic peaks correspond to N-H, C-N, and C=S vibrational modes.	
UV-Vis	Spectral data is available in standard databases.	
¹ H NMR	Proton NMR spectral data has been documented.	
Mass Spectrometry	GC-MS data is available for mass analysis.	

Chemical Properties and Reactivity

5.1 Chelation and Complex Formation

Dithiooxamide is a powerful chelating agent, forming stable and vividly colored complexes with various metal ions. This property is the basis for its widespread use in analytical chemistry for the detection and quantification of metals.

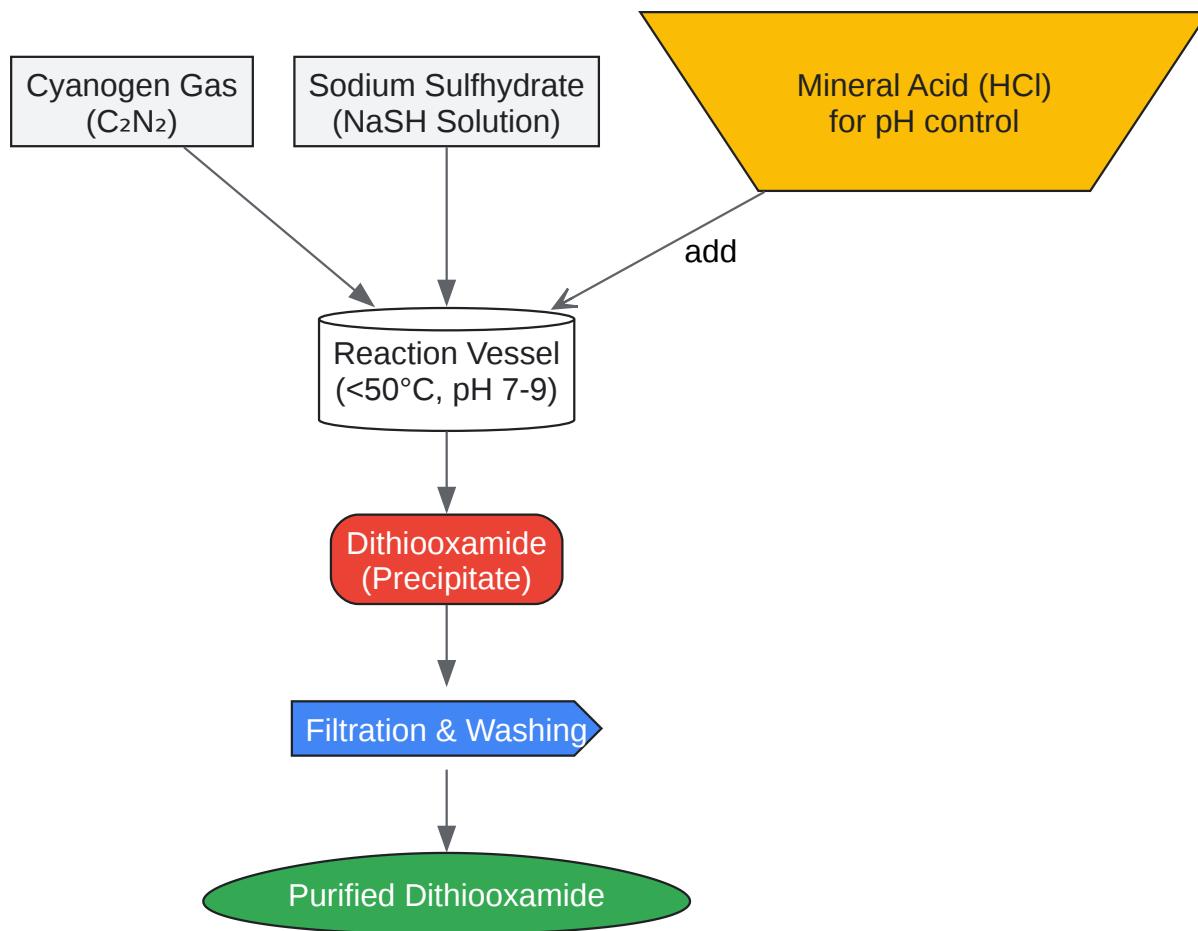
- Copper (Cu^{2+}): Forms a dark green, highly stable complex that precipitates even from mildly acidic solutions.
- Cobalt (Co^{2+}): Forms a brownish-red complex, requiring a buffered medium for precipitation.
- Nickel (Ni^{2+}): Forms a violet complex, also requiring a buffered medium for precipitation.
- Other Metals: It also reacts with palladium, platinum, and silver in strongly acidic solutions to form precipitates. With ruthenium, it forms a blue, water-soluble complex suitable for spectrophotometric analysis.

[Click to download full resolution via product page](#)

Chelation of metal ions by **dithiooxamide** under varying pH conditions.

5.2 Use in Organic Synthesis

Dithiooxamide is a valuable precursor in the synthesis of various organic molecules and polymers.


- **Heterocycle Synthesis:** It serves as a building block for the synthesis of the macrocycle cyclen. It also condenses with acid chlorides to produce thiazoles.
- **Polymer Chemistry:** It is used to prepare thiazolothiazole-linked porous organic polymers and chelating resins when reacted with formaldehyde.
- **Thiolating Agent:** In a notable discovery, **dithiooxamide** was found to function as a stable, odorless, and efficient thiolating agent for reacting with various halides.

Experimental Protocols

6.1 Synthesis of **Dithiooxamide**

A common laboratory and industrial synthesis involves the reaction of cyanogen gas with a sulfhydrate source.

- **Protocol:** Gaseous cyanogen is passed through a vigorously agitated aqueous solution of sodium sulfhydrate. The pH of the reaction mixture is carefully maintained between 6 and 10 (ideally 7-9) through the controlled addition of a mineral acid, such as HCl. The reaction temperature should be kept below 50°C. The resulting orange-red **dithiooxamide** product precipitates from the solution and is collected by filtration, followed by washing with water to remove impurities.

[Click to download full resolution via product page](#)

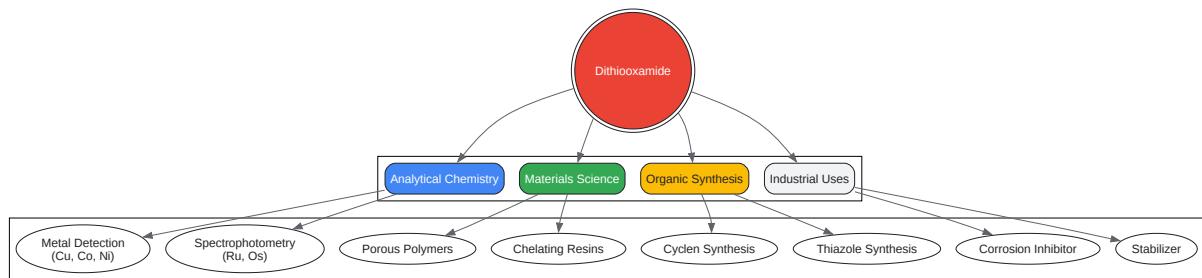
General workflow for the synthesis of **dithiooxamide**.

6.2 Purification Protocol

For high-purity applications, **dithiooxamide** can be purified by recrystallization followed by sublimation.

- Protocol: Crude **dithiooxamide** is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to form crystals, which are then collected. For further purification, the crystallized product is sublimed under high vacuum.

6.3 Protocol for Qualitative Detection of Copper(II)


This protocol leverages the formation of the characteristic dark green copper-rubeanate complex.

- **Sample Preparation:** Prepare a slightly acidic aqueous solution of the sample to be tested. If the sample is neutral or basic, add a few drops of dilute mineral acid (e.g., 0.1 M HCl).
- **Reagent Addition:** Add a few drops of a saturated ethanolic solution of **dithiooxamide** to the sample solution.
- **Observation:** The immediate formation of a dark green to black precipitate indicates the presence of copper(II) ions.

Applications

The unique properties of **dithiooxamide** lend it to a variety of applications across different scientific fields.

- **Analytical Chemistry:** It is a primary reagent for the qualitative detection and quantitative precipitation of copper, cobalt, and nickel. It is also utilized in the spectrophotometric determination of ruthenium and osmium.
- **Materials Science:** **Dithiooxamide** is a precursor for creating photonic and electroactive materials. It is also used to synthesize specialized porous organic polymers and chelating resins for selective ion separation, such as for silver.
- **Organic Synthesis:** It is a key intermediate in the synthesis of N,N'-disubstituted **dithiooxamides**, thiazoles, and macrocycles like cyclen.
- **Industrial Uses:** It functions as a corrosion inhibitor and as a stabilizer for ascorbic acid solutions.

[Click to download full resolution via product page](#)

Key application areas of **dithiooxamide**.

Safety Information

Dithiooxamide should be handled with appropriate safety precautions in a laboratory setting.

- **Hazards:** The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.
- **GHS Classification:** It is classified with the GHS07 "Exclamation mark" pictogram.
- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Personal Protective Equipment:** Standard PPE, including gloves, safety glasses, and a dust mask, is recommended during handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dithiooxamide - Wikipedia [en.wikipedia.org]
- 2. Dithiooxamide | C2H4N2S2 | CID 2777982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Dithiooxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146897#physical-and-chemical-properties-of-dithiooxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

